Cas no 1937215-02-5 (Cycloheptanecarboxaldehyde, 1-(2-buten-1-yl)-)

Cycloheptanecarboxaldehyde, 1-(2-buten-1-yl)- 化学的及び物理的性質
名前と識別子
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- Cycloheptanecarboxaldehyde, 1-(2-buten-1-yl)-
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- インチ: 1S/C12H20O/c1-2-3-8-12(11-13)9-6-4-5-7-10-12/h2-3,11H,4-10H2,1H3
- InChIKey: AZWCXENRUPSQGT-UHFFFAOYSA-N
- ほほえんだ: C1(CC=CC)(C=O)CCCCCC1
Cycloheptanecarboxaldehyde, 1-(2-buten-1-yl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-368166-2.5g |
1-(but-2-en-1-yl)cycloheptane-1-carbaldehyde |
1937215-02-5 | 2.5g |
$2492.0 | 2023-05-30 | ||
Enamine | EN300-368166-1.0g |
1-(but-2-en-1-yl)cycloheptane-1-carbaldehyde |
1937215-02-5 | 1g |
$1272.0 | 2023-05-30 | ||
Enamine | EN300-368166-0.25g |
1-(but-2-en-1-yl)cycloheptane-1-carbaldehyde |
1937215-02-5 | 0.25g |
$1170.0 | 2023-05-30 | ||
Enamine | EN300-368166-5.0g |
1-(but-2-en-1-yl)cycloheptane-1-carbaldehyde |
1937215-02-5 | 5g |
$3687.0 | 2023-05-30 | ||
Enamine | EN300-368166-0.1g |
1-(but-2-en-1-yl)cycloheptane-1-carbaldehyde |
1937215-02-5 | 0.1g |
$1119.0 | 2023-05-30 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01059071-1g |
1-(But-2-en-1-yl)cycloheptane-1-carbaldehyde |
1937215-02-5 | 95% | 1g |
¥5481.0 | 2023-03-19 | |
Enamine | EN300-368166-0.05g |
1-(but-2-en-1-yl)cycloheptane-1-carbaldehyde |
1937215-02-5 | 0.05g |
$1068.0 | 2023-05-30 | ||
Enamine | EN300-368166-0.5g |
1-(but-2-en-1-yl)cycloheptane-1-carbaldehyde |
1937215-02-5 | 0.5g |
$1221.0 | 2023-05-30 | ||
Enamine | EN300-368166-10.0g |
1-(but-2-en-1-yl)cycloheptane-1-carbaldehyde |
1937215-02-5 | 10g |
$5467.0 | 2023-05-30 |
Cycloheptanecarboxaldehyde, 1-(2-buten-1-yl)- 関連文献
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
Cycloheptanecarboxaldehyde, 1-(2-buten-1-yl)-に関する追加情報
Cycloheptanecarboxaldehyde, 1-(2-buten-1-yl)- (CAS No. 1937215-02-5): A Comprehensive Overview in Modern Chemical Biology
Cycloheptanecarboxaldehyde, 1-(2-buten-1-yl)-, identified by its CAS number 1937215-02-5, is a significant compound in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its cycloheptane core substituted with an aldehyde group and a butenyl side chain, has garnered attention due to its versatile structural features and potential applications in drug discovery and synthetic chemistry.
The structural motif of Cycloheptanecarboxaldehyde, 1-(2-buten-1-yl)- presents a unique combination of aromatic and aliphatic properties. The cycloheptane ring provides a stable scaffold, while the aldehyde functionality at the 1-position serves as a reactive site for further chemical transformations. Additionally, the presence of the 2-butenyl group introduces unsaturation and potential for diverse interactions with biological targets.
In recent years, the compound has been explored in various research avenues, particularly in the development of novel bioactive molecules. Its structural features make it a promising candidate for designing ligands that can interact with specific enzymes or receptors. For instance, the aldehyde group can participate in Schiff base formation, creating imines that are crucial in medicinal chemistry for generating more complex structures.
One of the most intriguing aspects of Cycloheptanecarboxaldehyde, 1-(2-buten-1-yl)- is its potential role in modulating biological pathways. Studies have suggested that derivatives of this compound may exhibit inhibitory effects on certain enzymes involved in inflammatory responses or metabolic processes. The butenyl side chain, with its ability to engage in π-stacking interactions, could enhance binding affinity to protein targets, making it an attractive scaffold for drug design.
The synthesis of Cycloheptanecarboxaldehyde, 1-(2-buten-1-yl)- has been optimized through various methodologies, including Friedel-Crafts acylation followed by reduction and subsequent functionalization. These synthetic routes highlight the compound's adaptability to different chemical transformations, enabling researchers to tailor its structure for specific applications. Advanced techniques such as flow chemistry have also been employed to improve yield and purity, ensuring that high-quality material is available for downstream studies.
Recent advancements in computational chemistry have further enhanced the understanding of Cycloheptanecarboxaldehyde, 1-(2-buten-1-yl)-'s interactions with biological systems. Molecular docking studies have identified potential binding pockets on target proteins, providing insights into how this compound might modulate biological functions. These computational approaches complement experimental efforts by predicting binding affinities and interaction modes, thereby accelerating the drug discovery process.
The pharmaceutical industry has shown particular interest in derivatives of Cycloheptanecarboxaldehyde, 1-(2-buten-1-yl)- due to their potential therapeutic benefits. Preclinical studies have explored its effects on various disease models, including those related to neurological disorders and cardiovascular diseases. The compound's ability to cross biological membranes and reach target sites efficiently makes it a valuable candidate for further development.
In conclusion, Cycloheptanecarboxaldehyde, 1-(2-buten-1-yl)- (CAS No. 1937215-02-5) represents a fascinating molecule with significant implications in chemical biology and pharmaceutical research. Its unique structural features and potential biological activities make it a compelling subject for further investigation. As research continues to uncover new applications and synthetic strategies, this compound is poised to play a crucial role in the development of innovative therapeutic agents.
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